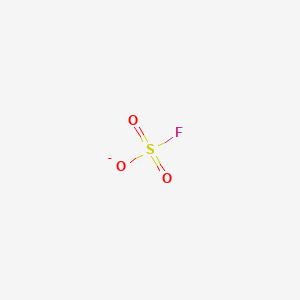

Fluorosulfate

Description

Structure

3D Structure

Properties

CAS No. |

15181-47-2 |

|---|---|

Molecular Formula |

FO3S- |

Molecular Weight |

99.06 g/mol |

InChI |

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1 |

InChI Key |

UQSQSQZYBQSBJZ-UHFFFAOYSA-M |

SMILES |

[O-]S(=O)(=O)F |

Canonical SMILES |

[O-]S(=O)(=O)F |

Synonyms |

fluorosulfonate fluorosulfonic acid fluorosulfuric acid |

Origin of Product |

United States |

Foundational & Exploratory

discovery of SuFEx click chemistry for modular synthesis

An In-depth Technical Guide to the Discovery of SuFEx Click Chemistry for Modular Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and reliable methods to construct complex molecular architectures is a central theme in chemical science. In 2001, Professor K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for reactions that are wide in scope, give very high yields, generate only inoffensive byproducts, are stereospecific, and exhibit simple reaction conditions with readily removable solvents.[1] This philosophy revolutionized drug discovery, materials science, and chemical biology. Building on this paradigm, the Sharpless laboratory introduced Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry in 2014, a next-generation click reaction.[1][2]

SuFEx chemistry is centered around the unique reactivity of the sulfur(VI)-fluoride bond. While exceptionally stable under many conditions, including exposure to water and oxygen, the S-F bond can be selectively activated to react with a variety of nucleophiles, forming robust covalent linkages.[3][4] This duality of stability and reactivity makes SuFEx an ideal tool for the modular assembly of functional molecules in diverse environments. This guide provides an in-depth technical overview of SuFEx chemistry, including its core principles, quantitative data, detailed experimental protocols, and key conceptual diagrams.

Core Principles of SuFEx Chemistry

The power of SuFEx lies in the exceptional stability of the S(VI)-F bond, which is resistant to reduction, thermolysis, and many nucleophiles.[3][4] However, in the presence of suitable catalysts or activators, the electrophilicity of the sulfur atom is enhanced, allowing for efficient reaction with nucleophiles such as silyl (B83357) ethers, phenols, amines, and alcohols to form stable S-O, S-N, and S-C bonds.[3][5]

Key features of SuFEx chemistry include:

-

High Stability and Orthogonality: SuFExable hubs, such as sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F), are stable to a wide range of reaction conditions, allowing for their incorporation into complex molecules without interference from other functional groups.[3]

-

High Yields and Purity: SuFEx reactions are known for their high efficiency, often proceeding to completion and yielding products with minimal need for purification.[4][5]

-

Broad Substrate Scope: A wide variety of nucleophiles can participate in SuFEx reactions, enabling the synthesis of a diverse array of molecular structures.

-

Biocompatibility: The water and oxygen tolerance of SuFEx reactions makes them suitable for applications in biological systems.

Quantitative Data

The efficiency of SuFEx reactions has been demonstrated across a range of substrates and catalytic systems. The following tables summarize key quantitative data from the literature, providing a comparative overview of different SuFEx protocols.

Table 1: Classical vs. Accelerated SuFEx (ASCC)

This table compares the classical DBU-catalyzed SuFEx reaction with the more recently developed Accelerated SuFEx Click Chemistry (ASCC) using a synergistic BTMG-HMDS catalytic system.

| Entry | SuFEx Hub | Nucleophile | Catalyst (mol%) | Time | Yield (%) | Reference |

| 1 | 4-Toluenesulfonyl fluoride | 4-Methoxyphenol silyl ether | DBU (10) | 18 h | 95 | [5] |

| 2 | 4-Toluenesulfonyl fluoride | 4-Methoxyphenol | BTMG (5) + HMDS (1 equiv) | 5 min | 98 | [5] |

| 3 | Phenylsulfonyl fluoride | Sesamol silyl ether | DBU (20) | 24 h | 85 | [5] |

| 4 | Phenylsulfonyl fluoride | Sesamol | BTMG (5) + HMDS (1 equiv) | 5 min | 99 | [5] |

| 5 | 2-Naphthalenesulfonyl fluoride | 4-tert-Butylphenol silyl ether | DBU (30) | 48 h | 70 | [5] |

| 6 | 2-Naphthalenesulfonyl fluoride | 4-tert-Butylphenol | BTMG (5) + HMDS (1 equiv) | 5 min | 96 | [5] |

Table 2: Substrate Scope of Accelerated SuFEx (ASCC)

This table highlights the broad substrate scope of the BTMG-HMDS catalyzed SuFEx reaction with various sulfonyl fluorides and alcohols.

| Entry | Sulfonyl Fluoride | Alcohol | Catalyst (mol%) | Time | Yield (%) | Reference |

| 1 | 4-Trifluoromethylbenzenesulfonyl fluoride | Sesamol | BTMG (5) | 5 min | 99 | [5] |

| 2 | 4-Nitrobenzenesulfonyl fluoride | 4-Ethylphenol | BTMG (5) | 5 min | 97 | [5] |

| 3 | Thiophene-2-sulfonyl fluoride | 2-Naphthol | BTMG (5) | 5 min | 92 | [5] |

| 4 | Ethenesulfonyl fluoride | Benzyl alcohol | BTMG (20) | 30 min | 85 | [6] |

| 5 | Phenylsulfonyl fluoride | (R)-(-)-2-Octanol | BTMG (20) | 30 min | 88 | [6] |

| 6 | 4-Toluenesulfonyl fluoride | Geraniol | BTMG (20) | 30 min | 91 | [6] |

Experimental Protocols

The following are detailed methodologies for key SuFEx experiments.

Protocol 1: General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids

This protocol is adapted from a method utilizing Xtalfluor-E® for the deoxyfluorination of sulfonic acids.[7]

Materials:

-

Aryl sulfonic acid (1.0 equiv)

-

Xtalfluor-E® (1.2 equiv)

-

Pyridine (B92270) (2.0 equiv)

-

Acetonitrile (MeCN) as solvent

Procedure:

-

To a dry flask under a nitrogen atmosphere, add the aryl sulfonic acid (1.0 equiv) and acetonitrile.

-

Add pyridine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add Xtalfluor-E® (1.2 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl sulfonyl fluoride.

Protocol 2: General Procedure for Accelerated SuFEx Click Chemistry (ASCC)

This protocol describes the BTMG-HMDS catalyzed coupling of a sulfonyl fluoride with an alcohol.[5]

Materials:

-

Sulfonyl fluoride (1.0 equiv)

-

Alcohol (1.0 equiv)

-

Hexamethyldisilazane (HMDS) (1.0 equiv)

-

2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)

-

Acetonitrile (MeCN) as solvent

Procedure:

-

To a dry vial, add the sulfonyl fluoride (1.0 equiv), the alcohol (1.0 equiv), and acetonitrile.

-

Add HMDS (1.0 equiv) to the mixture.

-

Add the BTMG catalyst (1-20 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (typically 5-30 minutes).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the volatile components (acetonitrile, excess HMDS, and BTMG) can be removed under reduced pressure to yield the crude product, which is often of high purity.

-

If necessary, further purification can be achieved by flash column chromatography.

Mandatory Visualizations

SuFEx Click Chemistry Workflow

Caption: General workflow of a SuFEx click chemistry reaction.

Catalytic Cycle of Accelerated SuFEx (ASCC)

Caption: Proposed catalytic cycle for Accelerated SuFEx (ASCC).

Modularity and Applications of SuFEx Chemistry

References

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Electrophile: A Technical Guide to the Fundamental Properties of Aryl Fluorosulfates

For Researchers, Scientists, and Drug Development Professionals

Aryl fluorosulfates have rapidly emerged from a niche chemical curiosity to a powerhouse electrophile in the fields of chemical biology and drug development. Their unique combination of stability and context-dependent reactivity, governed by the principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, has positioned them as a versatile tool for forging covalent bonds with a range of biological nucleophiles. This technical guide provides an in-depth exploration of the core properties of aryl fluorosulfate electrophiles, offering a comprehensive resource for researchers seeking to harness their potential in the design of covalent probes and therapeutics.

Physicochemical Properties and Stability

A defining characteristic of aryl fluorosulfates is their remarkable stability under physiological conditions, a stark contrast to their more reactive sulfonyl fluoride cousins. This "latent" electrophilicity is a key advantage, minimizing off-target reactions and enhancing their suitability for biological applications.[1][2] The stability of aryl fluorosulfates can be attributed to the resonance-donating effect of the adjacent oxygen atom, which tempers the electrophilicity of the sulfur center.[3]

Quantitative data from various studies underscore their stability in aqueous buffers and even in the presence of biological nucleophiles like glutathione.

Table 1: Stability of Aryl this compound Compounds

| Compound/Class | Condition | Half-life | Reference |

| FS-p1 | Phosphate buffered saline (pH 7.4), 24h | No degradation observed | [2] |

| Aryl this compound PET tracers | Assay buffer | Long half-lives reported | [4] |

| Aryl this compound PET tracers | Assay buffer + glutathione | Decreased half-lives observed | [4] |

| Aryl-fluorosulfate IAP antagonists | Aqueous buffer and plasma | Stable | [1] |

| Phenyl this compound | Phosphate buffers, water, MeCN (rt, 24h) | >95% remaining | [5] |

| Phenyl this compound | pH 7.4 buffer + nucleophilic amino acids (rt) | Stable | [5] |

| Phenyl this compound | pH 7.4, 37 °C | Stable | [5] |

| SIRT5 Inhibitors (16 and 17) | HDAC assay buffer (37 °C) | >17 h | [4] |

| SIRT5 Inhibitors (16 and 17) | HDAC assay buffer + 2 mM GSH (37 °C) | Decreased stability | [4] |

Reactivity and Covalent Targeting

The latent electrophilicity of aryl fluorosulfates is "unmasked" within the specific microenvironment of a protein's binding pocket.[2] This "templated" reactivity allows for the selective targeting of a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including tyrosine, lysine, serine, and histidine.[6][7] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where a nucleophilic residue on the target protein attacks the electrophilic sulfur atom, displacing the fluoride ion.[8]

The efficiency of this covalent modification is quantified by the kinetic parameters KI (the inhibitor concentration at half-maximal inactivation rate) and kinact (the maximal rate of inactivation).

Table 2: Kinetic Parameters of Aryl this compound-Based Covalent Inhibitors

| Target Protein | Inhibitor | KI (μM) | kinact (min-1) | kinact/KI (M-1s-1) | Targeted Residue(s) | Reference |

| SIRT5 | Compound 17 | 139 | 0.025 | ~3.0 | Tyrosine (Tyr102, Tyr76) | [4] |

| SIRT5 | Compound 19 | 98 | 0.017 | ~2.9 | Tyrosine (Tyr102, Tyr76) | [4] |

| XIAP-BIR3 | 142D6 | - | - | (5.7 ± 0.6) x 104 | Lysine | [9] |

| Mcl-1 | Compound 9 | - | - | - | Histidine (His224) | [10] |

| EGFR | Compound 26 | - | - | IC50: 0.19 nM | Lysine (K745) | [11] |

Note: "-" indicates data not available in the cited sources. Experimental conditions may vary between studies.

Experimental Protocols

General Synthesis of Aryl Fluorosulfates from Phenols

This protocol describes a common method for the preparation of aryl fluorosulfates using sulfuryl fluoride (SO₂F₂) gas.[12][13] A safer, alternative method utilizing a two-chamber reactor for the ex situ generation of SO₂F₂ has also been developed.[14][15][16][17]

Materials:

-

Phenol (B47542) derivative

-

Triethylamine (B128534) (Et₃N) or other suitable base

-

Sulfuryl fluoride (SO₂F₂) gas

-

Standard laboratory glassware and safety equipment for handling toxic gas

Procedure:

-

Dissolve the phenol derivative in dichloromethane in a flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution.

-

Carefully bubble sulfuryl fluoride gas through the solution for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired aryl this compound.

Kinetic Analysis of Aryl this compound Covalent Inhibitors

The kinetic parameters of covalent inhibitors are typically determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.[4]

Materials:

-

Purified target enzyme

-

Aryl this compound inhibitor

-

Enzyme substrate (preferably fluorogenic or chromogenic)

-

Assay buffer

-

Plate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of the aryl this compound inhibitor in the assay buffer.

-

Pre-incubate the enzyme with each inhibitor concentration (and a vehicle control) at a constant temperature.

-

At various time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture and dilute them into a solution containing the substrate to initiate the enzymatic reaction. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.

-

Measure the initial rate of the enzymatic reaction for each time point and inhibitor concentration.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative slope of this plot gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors (kobs = kinact[I] / (KI + [I])) to determine the values of kinact and KI.[18]

LC-MS Analysis of Protein-Aryl this compound Adducts

LC-MS is a powerful technique to confirm the covalent modification of a protein by an aryl this compound and to identify the site of modification.[4][10][19][20][21]

Materials:

-

Purified target protein

-

Aryl this compound compound

-

Assay buffer

-

Dithiothreitol (DTT) and iodoacetamide (B48618) (for reduction and alkylation of disulfide bonds, optional)

-

Trypsin or other suitable protease

-

Liquid chromatography system coupled to a mass spectrometer (LC-MS)

Procedure:

-

Incubate the purified target protein with the aryl this compound compound in the assay buffer for a specified time.

-

(Optional) Reduce and alkylate the protein sample to break disulfide bonds.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture by LC-MS.

-

Search the MS/MS data against the protein sequence to identify peptides. Look for a mass shift on specific peptides corresponding to the mass of the aryl this compound adduct minus the mass of the leaving group (fluoride).

-

The modified amino acid residue can be identified by analyzing the fragmentation pattern in the MS/MS spectrum of the modified peptide.

Visualizing Aryl this compound Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and processes involving aryl fluorosulfates.

Conclusion

Aryl fluorosulfates have carved a significant niche in the landscape of chemical biology and drug discovery. Their unique reactivity profile, characterized by high stability and context-dependent activation, allows for the selective targeting of a diverse range of amino acid residues. This has opened up new avenues for the development of highly specific covalent inhibitors for challenging protein targets. As our understanding of the factors governing their reactivity within the cellular milieu deepens, and as synthetic methodologies continue to evolve, the application of aryl fluorosulfates is poised to expand, further solidifying their status as a privileged electrophile in the pursuit of novel therapeutics and chemical probes.

References

- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Utility of this compound Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl this compound Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

- 8. Genetically encoding this compound-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Fluorogenic Aryl this compound for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 16. papers.sim2.be [papers.sim2.be]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Arylthis compound‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Aryl-fluorosulfate-based Lysine Covalent pan-Inhibitors of Apoptosis Proteins (IAP) Antagonists with Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Fluorosulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel fluorosulfate compounds. Aryl fluorosulfates have emerged as versatile building blocks in medicinal chemistry and chemical biology due to their unique reactivity and stability.[1] This document details key experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows to facilitate understanding and application in research and drug development.

Introduction to this compound Chemistry

Aryl fluorosulfates are characterized by the -OSO₂F functional group, which imparts unique chemical properties. The sulfur(VI)-fluoride bond is remarkably stable under many physiological conditions, yet it can be selectively activated to react with specific amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[1] This "context-dependent" reactivity makes this compound-containing molecules powerful tools for developing covalent inhibitors and chemical probes for chemogenomic and chemoproteomic studies.[1] The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a concept introduced by Sharpless and coworkers, has become a cornerstone of modern click chemistry, enabling the facile and modular synthesis of a wide array of functional molecules.[2][3]

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several methods, each with its own advantages and considerations. Key approaches include the use of sulfuryl fluoride (SO₂F₂) gas, safer, shelf-stable solid reagents, and specialized building blocks for peptide synthesis.

General Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride (SO₂F₂)

The direct reaction of phenols with sulfuryl fluoride gas is a common method for preparing aryl fluorosulfates.[4] However, SO₂F₂ is a toxic and regulated gas, requiring specialized handling procedures.[5] An alternative approach involves the ex situ generation of SO₂F₂ from a solid precursor, which mitigates some of the risks associated with handling the gas directly.[6][7][8][9]

Experimental Protocol: Ex Situ Generation of SO₂F₂ for Aryl this compound Synthesis [6][7][8][9]

This protocol utilizes a two-chamber reactor to generate SO₂F₂ from 1,1'-sulfonyldiimidazole (B1293689) (SDI) and subsequently react it with a phenol (B47542).

-

Materials:

-

1,1'-sulfonyldiimidazole (SDI)

-

Potassium fluoride (KF)

-

Trifluoroacetic acid (TFA)

-

Phenol substrate

-

Triethylamine (B128534) (Et₃N)

-

Two-chamber reactor

-

-

Procedure:

-

In Chamber A of the two-chamber reactor, combine 1,1'-sulfonyldiimidazole (SDI) (1.5 equiv), potassium fluoride (KF) (4.0 equiv), and trifluoroacetic acid (TFA).

-

In Chamber B, dissolve the desired phenol (1.0 equiv) and triethylamine (Et₃N) (2.0 equiv) in dichloromethane (DCM).

-

Seal the two-chamber reactor and allow the reaction to proceed at room temperature for 18 hours. The SO₂F₂ gas generated in Chamber A will diffuse into Chamber B and react with the phenol.

-

Upon completion, carefully vent the reactor in a fume hood.

-

The reaction mixture in Chamber B is then worked up using a standard aqueous acid/base wash to isolate the aryl this compound product.

-

Logical Workflow for Aryl this compound Synthesis via Ex Situ SO₂F₂ Generation

Caption: Workflow for the synthesis of aryl fluorosulfates using a two-chamber reactor.

Synthesis using a Shelf-Stable Crystalline Reagent: AISF

To circumvent the hazards of using SO₂F₂ gas, stable solid reagents have been developed. [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) is a shelf-stable, crystalline reagent that provides a convenient and safer alternative for the synthesis of fluorosulfates and sulfamoyl fluorides.[5][10][11][12]

Experimental Protocol: Synthesis of Aryl Fluorosulfates using AISF [10][12]

-

Materials:

-

[4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF)

-

Phenol substrate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of the phenol (1.0 equiv) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).

-

Add [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) (1.1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS for completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Synthesis of Fmoc-Tyrosine(OSF)-OH for Peptide Synthesis

The incorporation of this compound-modified amino acids into peptides is a powerful strategy for developing chemical probes and therapeutic agents. The synthesis of Fmoc-protected fluorosulfated tyrosine (Fmoc-Tyr(OSF)-OH or Fmoc-Y(OSO₂F)-OH) is a key step in this process.[4]

Experimental Protocol: One-Step Synthesis of Fmoc-Y(OSO₂F)-OH [4]

-

Materials:

-

Fmoc-Tyr-OH

-

Sulfuryl fluoride (SO₂F₂) gas

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Borax buffer

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend Fmoc-Tyr-OH in a biphasic solvent system of dichloromethane (CH₂Cl₂) and saturated aqueous Borax buffer.

-

Bubble sulfuryl fluoride (SO₂F₂) gas through the vigorously stirred mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer and wash with water.

-

Remove the CH₂Cl₂ under reduced pressure.

-

Add 1 M HCl to the aqueous residue to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum. The product is typically used without further purification in solid-phase peptide synthesis (SPPS).

-

Signaling Pathway for Fmoc-Solid Phase Peptide Synthesis (SPPS) with Fmoc-Y(OSO₂F)-OH

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Y(OSO₂F)-OH.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various this compound compounds.

Table 1: Synthesis of Aryl Fluorosulfates via Ex Situ SO₂F₂ Generation [8]

| Phenol Substrate | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |

| 4-Fluoro-4'-hydroxybiphenyl | 18 | Room Temp | 95 |

| 4-tert-Butylphenol | 18 | Room Temp | 98 |

| 4-Methoxyphenol | 18 | Room Temp | 96 |

| Estrone | 18 | 40 | 85 |

| 2-Naphthol | 2 | Room Temp | 99 |

Table 2: Synthesis of Fmoc-Y(OSO₂F)-OH [4]

| Starting Material | Reagent | Solvent System | Yield (%) |

| Fmoc-Tyr-OH | SO₂F₂ (gas) | CH₂Cl₂ / Saturated aq. Borax | 96 |

Characterization of this compound Compounds

Thorough characterization is crucial to confirm the structure and purity of synthesized this compound compounds. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful technique for the characterization of this compound compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[13] The chemical shift of the fluorine atom in the -OSO₂F group is highly characteristic.

Table 3: Typical ¹⁹F NMR Chemical Shifts for Aryl Fluorosulfates

| Compound Type | Solvent | Chemical Shift (δ, ppm) |

| Aryl this compound | CDCl₃ | +35 to +45 |

Note: Chemical shifts are relative to an internal or external standard, often CFCl₃ or trifluorotoluene.

¹H and ¹³C NMR are also used to confirm the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational frequencies of the sulfonyl fluoride group. The S=O stretching vibrations typically appear as strong bands in the region of 1400-1450 cm⁻¹ (asymmetric) and 1200-1240 cm⁻¹ (symmetric). The S-F stretching vibration is typically observed around 800-900 cm⁻¹.

Conclusion

The synthesis and characterization of novel this compound compounds represent a vibrant and rapidly evolving field of chemical research. The development of safer and more efficient synthetic methods, such as the use of shelf-stable reagents like AISF and the SuFEx click chemistry paradigm, has made these valuable compounds more accessible to the broader scientific community. Their unique reactivity profile makes them invaluable tools in drug discovery and chemical biology for the development of targeted covalent inhibitors and sophisticated chemical probes. This guide provides a foundational understanding of the key experimental techniques and characterization methods to aid researchers in this exciting area.

References

- 1. Emerging Utility of this compound Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioDuro Collaboration with Pfizer Inc. Leads to Creation of a Shelf-Stable Fluorosulfation Reagent | Pfizer [pfizer.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]

- 8. papers.sim2.be [papers.sim2.be]

- 9. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(Acetylamino)phenyl imidodisulfuryl difluoride = 98 2172794-56-6 [sigmaaldrich.com]

- 12. AISF - Enamine [enamine.net]

- 13. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

Theoretical and Computational Elucidation of Fluorosulfate Reactivity: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique reactivity profile of the fluorosulfate group has positioned it as a valuable tool in chemical biology and drug discovery. Its context-dependent reactivity, particularly the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, allows for the selective targeting of specific amino acid residues in proteins. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding and predicting the reactivity of fluorosulfates, with a focus on their application in covalent inhibitor design and protein labeling.

Computational Analysis of Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

Density Functional Theory (DFT) has been a cornerstone in elucidating the mechanism of the SuFEx reaction, a key process in the application of fluorosulfates. Computational studies have provided invaluable insights into the reaction's kinetics and thermodynamics, guiding the design of more efficient and selective probes.

Reaction Mechanism and Energetics

The SuFEx reaction is a nucleophilic substitution at the sulfur(VI) center. DFT calculations have been employed to map the potential energy surface of this reaction, identifying the transition states and intermediates. For instance, the exchange between phenyl this compound and an anionic fluoride has been computationally evaluated using DFT within a conductor-like screening (COSMO) solvation model. These calculations estimated a low activation energy barrier (ΔE‡) of 8.8 kcal/mol (ΔG‡ = 10.5 kcal/mol), indicating a facile process at room temperature. The reaction proceeds through a pentacoordinated "ate"-complex intermediate where the two fluorine atoms occupy axial positions.[1]

Quantitative Kinetic Data

Experimental and computational studies have provided quantitative data on the kinetics of SuFEx reactions. The second-order rate constant for the reaction between phenyl this compound and tetrabutylammonium (B224687) bifluoride at 298 K has been determined to be 0.43 L mol⁻¹ s⁻¹.[1] Eyring plot analysis of this reaction yielded an activation enthalpy of 11.3 kcal/mol.[1]

| Reactants | Nucleophile | Solvent | Rate Constant (k₂₉₈K) [L mol⁻¹ s⁻¹] | Activation Enthalpy (ΔH‡) [kcal/mol] | Computational Method | Reference |

| Phenyl this compound | Tetrabutylammonium bifluoride | Acetonitrile | 0.43 | 11.3 | DFT/COSMO | [1] |

| Aryl this compound Probe 3 | CRABP2 (Tyr134) | Buffer (pH 8.0) | kᵢₙₐ꜀ₜ/Kᵢ = 110 M⁻¹ min⁻¹ | - | - | [2] |

| SIRT5 Inhibitor 17 | SIRT5 | Buffer | kᵢₙₐ꜀ₜ = 0.025 min⁻¹, Kᵢ = 139 µM | - | - | [3][4] |

| SIRT5 Inhibitor 19 | SIRT5 | Buffer | kᵢₙₐ꜀ₜ = 0.017 min⁻¹, Kᵢ = 98 µM | - | - | [3][4] |

Table 1: Quantitative Kinetic Data for Aryl this compound Reactions.

Reactivity with Amino Acid Residues in Proteins

Aryl fluorosulfates have emerged as valuable electrophiles for the covalent modification of proteins, demonstrating reactivity towards several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[1][5][6][7][8] This context-dependent reactivity is crucial for the design of selective chemical probes and covalent inhibitors.

The reactivity of aryl fluorosulfates with protein residues is highly dependent on the local microenvironment. For instance, the reaction with a tyrosine residue in cellular retinoic acid binding protein 2 (CRABP2) is facilitated by proximal basic amino acid residues that are thought to lower the pKa of the tyrosine phenol (B47542) group, thereby enhancing its nucleophilicity.[1][2] Similarly, the engagement of a noncatalytic serine residue is presumed to be activated by nearby basic residues.[1]

Genetically encoding this compound-L-tyrosine (FSY) into proteins has enabled the study of its reactivity with proximal lysine, histidine, and tyrosine residues in vivo, leading to the formation of covalent intra-protein bridges and inter-protein crosslinks.[6][7]

Experimental Protocols

General Protocol for Covalent Labeling of Proteins with Aryl this compound Probes

This protocol provides a general workflow for the covalent labeling of a target protein with an aryl this compound probe.

-

Protein Preparation : Purify the target protein to homogeneity. Exchange the protein into a suitable reaction buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4-8.0). The buffer should be free of primary amines (e.g., Tris).

-

Probe Preparation : Prepare a stock solution of the aryl this compound probe in an organic solvent such as DMSO.

-

Labeling Reaction : Add the aryl this compound probe to the protein solution at a desired molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation. Incubate the reaction mixture at a specific temperature (e.g., 25 °C or 37 °C) for a defined period. The reaction time can vary from minutes to several hours depending on the reactivity of the probe and the protein.

-

Quenching the Reaction : The reaction can be quenched by adding a solution containing a high concentration of a nucleophile, such as Tris or hydroxylamine, or by denaturation and precipitation of the protein.

-

Removal of Excess Probe : Unreacted probe can be removed by methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or protein precipitation.

-

Analysis of Labeling :

-

SDS-PAGE : If the probe contains a reporter tag (e.g., fluorophore or biotin), labeling can be visualized by in-gel fluorescence scanning or western blotting.

-

Mass Spectrometry : Intact protein mass spectrometry can confirm covalent modification by detecting the mass shift corresponding to the adduction of the probe. To identify the specific site of modification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[2]

-

Protocol for In-Gel Fluorescence Visualization of Labeled Proteins

-

Sample Preparation : After the labeling reaction, add SDS-PAGE loading buffer to the protein samples and heat at 95 °C for 5 minutes.

-

Electrophoresis : Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning : Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.

-

Coomassie Staining : After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize all protein bands and confirm equal loading.

Computational Methodologies

DFT calculations are a powerful tool for investigating the reactivity of fluorosulfates. Here are some key aspects of the computational methodology:

Software and Functionals

Commonly used software packages for these calculations include Gaussian.[9][10] The choice of density functional is critical for obtaining accurate results. For studies on this compound reactivity, hybrid functionals such as B3LYP and meta-hybrid GGA functionals like M06-2X are frequently employed.[11][12][13]

Basis Sets

The selection of the basis set also influences the accuracy of the calculations. Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are often used for geometry optimizations and frequency calculations.[11][12][13]

Solvation Models

To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are commonly used.[14] These models account for the bulk solvent effects on the reaction energetics.

Transition State Calculations

Identifying the transition state is crucial for calculating activation barriers. In Gaussian, this can be achieved using the Opt=TS keyword. The QST2 or QST3 methods can be used to provide an initial guess for the transition state structure, which is then optimized. A frequency calculation (Freq) must be performed on the optimized transition state structure to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency.

Visualization of Reaction Pathways and Workflows

Graphviz diagrams can be used to visualize the complex relationships in this compound reactivity studies.

Caption: Generalized pathway for the SuFEx reaction.

Caption: Experimental workflow for protein labeling.

Reactivity of the this compound Radical (FSO₃•)

While much of the focus has been on the SuFEx reactivity of closed-shell this compound species, the this compound radical (FSO₃•) is also a species of interest. Computational studies on the reactivity of radicals with organic molecules can provide insights into potential degradation pathways or novel reaction mechanisms.

For example, DFT calculations can be used to investigate the reaction of the this compound radical with simple organic molecules like methane (B114726) or ethylene.[15][16][17][18][19][20] These studies typically involve calculating the activation barriers for processes such as hydrogen abstraction or addition to a double bond. Such computational analyses can help to predict the products and understand the selectivity of these radical reactions.

Conclusion

Theoretical and computational studies have been indispensable in advancing our understanding of this compound reactivity. DFT calculations have provided detailed mechanistic insights and quantitative kinetic data for SuFEx reactions, guiding the development of novel chemical probes and covalent inhibitors. The ability to computationally model the reactivity of fluorosulfates with different nucleophiles, including amino acid residues within complex protein environments, continues to be a powerful tool in drug discovery and chemical biology. This technical guide serves as a foundational resource for researchers looking to leverage these computational approaches in their own work.

References

- 1. Emerging Utility of this compound Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Genetically encoding this compound-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. gaussian.com [gaussian.com]

- 10. gaussian.com [gaussian.com]

- 11. researchgate.net [researchgate.net]

- 12. explorationpub.com [explorationpub.com]

- 13. researchgate.net [researchgate.net]

- 14. gaussian.com [gaussian.com]

- 15. Unexpected, Latent Radical Reaction of Methane Propagated by Trifluoromethyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radical Difunctionalization of Gaseous Ethylene Guided by Quantum Chemical Calculations: Selective Incorporation of Two Molecules of Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DFT study of the mechanism for methane hydroxylation by soluble methane monooxygenase (sMMO): effects of oxidation state, spin state, and coordination number - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Methyl radical chemistry in non-oxidative methane activation over metal single sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

understanding the stability of fluorosulfates in aqueous solutions

An In-depth Technical Guide to the Stability of Fluorosulfates in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfates (R-OSO₂F) have emerged as a versatile functional group in chemical biology and drug discovery. Their utility stems from a unique reactivity profile, acting as robust connectors or latent electrophiles capable of forming covalent bonds with biological nucleophiles under specific conditions. A thorough understanding of their stability in aqueous environments is paramount for their application in biological systems, influencing everything from experimental design in chemoproteomics to the pharmacokinetic properties of novel therapeutics.

This guide provides a comprehensive overview of the aqueous stability of both aryl and alkyl fluorosulfates, summarizes available quantitative data, details experimental protocols for stability assessment, and illustrates key chemical pathways.

Stability of Aryl Fluorosulfates (Ar-OSO₂F)

Aryl fluorosulfates are characterized by their remarkable stability in aqueous solutions, particularly under neutral and acidic conditions.[1][2] This stability is attributed to the electron-withdrawing nature of the aryl ring and resonance stabilization, which reduces the electrophilicity of the sulfur atom compared to analogous sulfonyl fluorides.[3]

Stability in Aqueous Buffers

Numerous studies have demonstrated the high hydrolytic stability of aryl fluorosulfates across a range of pH values. Generally, they remain intact for extended periods in neutral and acidic buffers. For instance, para- and meta-carboxyl benzene (B151609) fluorosulfates show no significant hydrolysis after 24 hours at pH 7.5.[1][4] Similarly, phenyl fluorosulfate exhibits negligible degradation when incubated in 1 M aqueous HCl for 24 hours.[5] A peptide containing a fluorosulfotyrosine residue showed less than 5% hydrolysis after 24 hours in a neutral aqueous buffer.[6]

Stability in Biological Media

The stability of aryl fluorosulfates extends to complex biological environments, a critical factor for their use as chemical probes and in drug design. Studies have shown that this compound-bearing compounds are largely stable in cell lysates and serum.[6] For example, a fluorosulfotyrosine-containing peptide remained mostly intact after 12 hours in serum and 48 hours in cell lysate.[6] Furthermore, a this compound-containing inhibitor, FS-p1, was found to be both chemically and metabolically stable, with no degradation observed after 24 hours in phosphate-buffered saline (PBS) at pH 7.4.[4]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of various aryl fluorosulfates in aqueous media.

| Compound/Moiety | Medium | pH | Temperature | Time | Stability Result |

| Fluorosulfotyrosine Peptide | Aqueous Buffer | Neutral | Room Temp. | 24 h | >95% remaining[6] |

| Fluorosulfotyrosine Peptide | Serum | ~7.4 | Not specified | 12 h | "Mostly intact"[6] |

| Fluorosulfotyrosine Peptide | Cell Lysate | ~7.4 | Not specified | 48 h | "Mostly intact"[6] |

| Phenyl this compound | Aqueous HCl | <1 | Room Temp. | 24 h | Negligible degradation[5] |

| p-carboxy-benzene this compound | Not specified | 7.5 | Not specified | 24 h | Stable to hydrolysis[1][4] |

| m-carboxy-benzene this compound | Not specified | 7.5 | Not specified | 24 h | Stable to hydrolysis[1][4] |

| FS-p1 Inhibitor | PBS | 7.4 | Not specified | 24 h | No degradation[4] |

Stability of Alkyl Fluorosulfates (R-alk-OSO₂F)

In stark contrast to their aryl counterparts, simple primary and secondary alkyl fluorosulfates are highly unstable in aqueous solutions. Compounds like methyl this compound (CH₃OSO₂F), often called "magic methyl," are known to be rapidly hydrolyzed.[4]

Contact with water, steam, or acids leads to rapid saponification, evolving corrosive vapors of hydrofluoric acid and sulfuric acid.[7][8] This high reactivity makes them potent alkylating agents but generally unsuitable for applications requiring stability in aqueous biological systems unless their reactivity is specifically desired and controlled. Due to this inherent instability, detailed kinetic studies on their aqueous hydrolysis are sparse in the literature.

Mechanisms of Conversion and Degradation

Direct Hydrolysis

The primary degradation pathway for fluorosulfates in water is direct hydrolysis, where the sulfur-fluorine or sulfur-oxygen bond is cleaved by water or hydroxide (B78521) ions. For aryl fluorosulfates, this process is slow under neutral conditions. The reactivity and rate of hydrolysis can be influenced by the electronic properties of the aryl substituent.

Chemically-Mediated Conversion: The Lossen Rearrangement

While stable to direct hydrolysis, aryl fluorosulfates can be intentionally and efficiently converted to sulfates under physiological conditions using specific chemical activators like hydroxamic acids.[6] This conversion does not proceed via direct hydrolysis. Instead, it follows a Lossen rearrangement pathway.[6][7] Isotopic labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the resulting sulfate (B86663) group does not come from the solvent, ruling out direct water attack.[6][7]

Caption: Hydroxamic acid-mediated conversion of an aryl this compound to an aryl sulfate.

Experimental Protocols for Stability Assessment

A generalized workflow for evaluating the aqueous stability of a this compound-containing compound involves incubation in a relevant aqueous medium followed by quantitative analysis of the remaining parent compound over time.

General Experimental Workflow

Caption: General experimental workflow for assessing the stability of fluorosulfates.

Detailed Methodologies

5.2.1 Materials and Reagents

-

This compound-containing compound of interest.

-

Organic solvent (e.g., DMSO, Acetonitrile) for stock solution.

-

Aqueous buffers (e.g., Phosphate, Acetate, Bicarbonate) at various pH values (e.g., 4.0, 7.4, 9.0).

-

Biological media (e.g., human serum, cell lysate, simulated intestinal fluid).

-

Quenching solution (e.g., cold acetonitrile (B52724) with or without an internal standard).

-

Analytical standards of the parent compound and potential degradation products.

5.2.2 Sample Preparation and Incubation

-

Prepare a concentrated stock solution (e.g., 10-20 mM) of the this compound compound in a suitable organic solvent.

-

Pre-warm the desired aqueous test media (buffers, biological fluids) to the target temperature (e.g., 37°C) in a shaking water bath or incubator.

-

Initiate the stability experiment (t=0) by spiking a small volume of the stock solution into the test medium to achieve the final desired concentration (e.g., 5-50 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.

-

Incubate the samples at a constant temperature.

5.2.3 Time-Point Sampling and Analysis

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction to stop further degradation by adding the aliquot to a larger volume of a cold quenching solution (e.g., 2-3 volumes of acetonitrile).

-

Centrifuge the quenched samples to precipitate proteins and other macromolecules.

-

Transfer the supernatant to an analysis vial.

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Inject the supernatant onto a suitable HPLC column (e.g., C18).

-

Use a gradient elution method to separate the parent compound from its degradation products.

-

Monitor the elution using a UV detector at an appropriate wavelength.

-

Quantify the peak area of the parent compound at each time point relative to the t=0 sample or an internal standard.[5]

-

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For higher concentrations, the reaction progress can be monitored directly in an NMR tube.

-

Acquire ¹H or ¹⁹F NMR spectra over time.

-

Determine the relative concentrations of the starting material and hydrolysis products by integrating their respective signals.

-

Conclusion

The stability of fluorosulfates in aqueous solutions is highly dependent on their structure. Aryl fluorosulfates exhibit excellent stability, particularly in neutral to acidic conditions and in complex biological media, making them well-suited for applications in drug discovery and as chemical probes. In contrast, alkyl fluorosulfates are generally unstable in water, reacting rapidly to form hydrofluoric and sulfuric acids. This fundamental difference is critical when selecting a this compound moiety for a specific application. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the stability of their specific this compound-containing molecules, ensuring reliable and reproducible results.

References

- 1. Methyl this compound | CH3FO3S | CID 9870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid aminations of functionalized aryl fluorosulfates in water. | Semantic Scholar [semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. Rapid Aminations of Functionalized Aryl Fluorosulfates in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl fluorosulfonate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. METHYL FLUOROSULFONATE | 421-20-5 [chemicalbook.com]

Probing the Proteome: A Technical Guide to the Reactivity of Fluorosulfates with Amino Acid Residues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the fluorosulfate group, a versatile electrophile increasingly utilized in chemical biology and drug development. We delve into the core principles of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, its application in site-specifically modifying proteins, and its role in designing potent and selective covalent inhibitors. This document provides a comprehensive overview of the reactivity of fluorosulfates with key amino acid residues, detailed experimental protocols for their application, and a visual representation of their utility in dissecting cellular signaling pathways.

Introduction to this compound Reactivity and SuFEx Chemistry

Aryl fluorosulfates and sulfonyl fluorides have emerged as privileged "warheads" in the design of chemical probes and covalent inhibitors.[1] Their utility stems from a unique balance of stability in aqueous environments and tunable reactivity towards nucleophilic amino acid residues.[2] This reactivity is primarily governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that allows for the formation of stable covalent bonds under biocompatible conditions.[3]

The reactivity of the this compound group is highly context-dependent, influenced by the local microenvironment within a protein's three-dimensional structure.[4] Factors such as the proximity of basic or acidic residues can significantly enhance the nucleophilicity of nearby amino acid side chains, leading to site-specific modification.[4] This "proximity-enabled" reactivity is a cornerstone of the this compound-based chemical biology toolkit, allowing for the selective labeling of proteins in complex biological systems.[3]

Reactivity with Amino Acid Residues

Fluorosulfates have been shown to react with a range of nucleophilic amino acid residues, with a notable preference for tyrosine, lysine (B10760008), and histidine.[3][4] Reactivity with serine and threonine has also been observed, albeit generally to a lesser extent.[5]

Tyrosine

Tyrosine is a primary target for this compound-based probes. The phenolic hydroxyl group of tyrosine can be activated by nearby basic residues, which lower its pKa and enhance its nucleophilicity, facilitating the SuFEx reaction.[4] This has been exploited for the development of tyrosine-selective bioconjugation strategies and covalent inhibitors.[6]

Lysine

The ε-amino group of lysine is another key target for this compound electrophiles. The formation of a stable sulfamate (B1201201) linkage has been demonstrated in various protein systems.[7] The reactivity towards lysine can be modulated by the local electrostatic environment, with positively charged microenvironments sometimes favoring this interaction.[3]

Histidine

The imidazole (B134444) side chain of histidine presents a nucleophilic target for fluorosulfates. The reactivity is dependent on the tautomeric state of the imidazole ring and the surrounding microenvironment.[2] Covalent modification of histidine residues has been successfully applied in the development of targeted inhibitors.[2]

Serine and Threonine

While generally less reactive than tyrosine, lysine, and histidine, the hydroxyl groups of serine and threonine can also be targeted by fluorosulfates, particularly when activated by the protein microenvironment.[5][8] This reactivity has been harnessed for the development of covalent inhibitors targeting non-catalytic serine residues.[8]

Quantitative Data on Reactivity

The following table summarizes available quantitative data on the reactivity of this compound-containing probes with amino acid residues. It is important to note that direct comparison of reaction rates can be challenging due to variations in experimental conditions, the specific protein context, and the structure of the this compound probe itself.

| Amino Acid Target | Probe Type | Protein Context | Method of Analysis | Outcome | Reference(s) |

| Tyrosine | Aryl this compound | Recombinant CRABP2 | LC-MS/MS | Site-specific modification of a conserved tyrosine residue. | [9] |

| Lysine | Aryl this compound | Recombinant SIRT5 | LC-MS | Time-dependent formation of a covalent adduct. | [7] |

| Histidine | Fluorosulfonyloxybenzoyl-L-lysine (FSK) | Genetically encoded in proteins | Western Blot | Covalent cross-linking with proximal histidine residues. | [2] |

| Serine | Aryl this compound inhibitor | DcpS enzyme | Peptide Mapping | Selective modification of a non-catalytic serine residue. | [8] |

| Tyrosine, Lysine, Histidine | This compound-L-tyrosine (FSY) | Genetically encoded in proteins | SDS-PAGE, MS | Proximity-enabled covalent cross-linking with proximal Tyr, Lys, and His. | [3] |

Experimental Protocols

General Protocol for Protein Labeling with Aryl Fluorosulfates

This protocol provides a general framework for the covalent modification of a purified protein with an aryl this compound probe.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid buffers containing primary amines like Tris if targeting lysine residues is not desired.

-

Aryl this compound probe stock solution (10-100 mM in DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol).

-

Analytical tools for assessing modification (e.g., SDS-PAGE, LC-MS).

Procedure:

-

Protein Preparation: Prepare the protein solution to a final concentration of 1-10 µM.

-

Labeling Reaction: Add the aryl this compound probe from the stock solution to the protein solution to achieve a final probe concentration of 10-100 µM (a 10- to 100-fold molar excess over the protein). The final DMSO concentration should typically be kept below 5% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each protein-probe pair.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted probe. Incubate for 30 minutes at room temperature.

-

Analysis: Analyze the reaction products by SDS-PAGE to observe any mobility shifts indicative of covalent modification. For more detailed analysis, proceed with LC-MS to confirm the mass of the modified protein and tandem MS (MS/MS) to identify the specific site(s) of modification.[10]

Protocol for Genetic Incorporation of this compound-L-tyrosine (FSY)

This protocol outlines the key steps for incorporating the unnatural amino acid this compound-L-tyrosine (FSY) into a target protein in E. coli for in vivo cross-linking studies.[3]

Materials:

-

E. coli expression strain (e.g., DH10B).

-

Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired incorporation site.

-

pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for FSY (FSYRS).[3]

-

This compound-L-tyrosine (FSY).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-FSYRS plasmid.

-

Expression: a. Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C. b. The following day, dilute the overnight culture into fresh LB medium containing antibiotics and grow to an OD600 of 0.6-0.8. c. Add FSY to a final concentration of 1 mM. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.

-

In Vivo Cross-linking: The expressed protein containing FSY will have the potential to form covalent cross-links with proximal tyrosine, lysine, or histidine residues on interacting proteins within the living cells.

-

Cell Lysis and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells using a suitable method (e.g., sonication). c. Analyze the cell lysate by SDS-PAGE and Western blotting to detect the formation of cross-linked protein complexes. Mass spectrometry can be used to identify the cross-linked proteins and the specific residues involved.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex biological pathways and experimental workflows. The following diagrams illustrate key concepts related to this compound reactivity.

SuFEx Reaction with Amino Acid Residues

Caption: General scheme of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Proximity-Enabled Cross-Linking Workflow

Caption: Workflow for proximity-enabled protein cross-linking using FSY.

Inhibition of the JAK-STAT Signaling Pathway

This compound-based covalent inhibitors can be designed to target kinases in signaling pathways like the JAK-STAT pathway, which is crucial for immune responses. Aberrant JAK-STAT signaling is implicated in various diseases, including cancers and autoimmune disorders.[11][12]

Caption: Covalent inhibition of the JAK-STAT signaling pathway.

Conclusion

The reactivity of the this compound group, harnessed through SuFEx chemistry, provides a powerful and versatile tool for chemical biologists and drug discovery professionals. Its ability to selectively modify a range of amino acid residues, particularly in a proximity-dependent manner, enables the development of sophisticated chemical probes for studying protein-protein interactions and for designing highly specific and potent covalent inhibitors. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers seeking to employ this cutting-edge technology in their own investigations. As our understanding of the nuances of this compound reactivity continues to grow, so too will its impact on our ability to probe and manipulate the proteome for therapeutic benefit.

References

- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetically encoding this compound-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Utility of this compound Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl this compound Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Enzyme Inhibition through this compound Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.stanford.edu [med.stanford.edu]

- 10. scilit.com [scilit.com]

- 11. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Aryl Fluorosulfates Using Sulfuryl Fluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of aryl fluorosulfates (Ar-O-SO₂F) has become a cornerstone of modern chemical synthesis, driven by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. Aryl fluorosulfates are not only stable and versatile intermediates but also serve as valuable connectors in drug discovery, chemical biology, and materials science.[1][2][3] Their preparation from readily available phenols and sulfuryl fluoride (SO₂F₂) is a key transformation.[2][3] This document provides detailed protocols for the synthesis of aryl fluorosulfates, with a focus on methods that enhance safety and efficiency.

Aryl fluorosulfates can be synthesized through the reaction of phenols with sulfuryl fluoride in the presence of a base.[2] While early methods involved the direct handling of gaseous and toxic SO₂F₂, recent advancements have led to safer protocols, such as the ex situ generation of SO₂F₂.[4][5][6][7][8][9][10] These methods offer high yields for a wide range of phenol (B47542) derivatives, including those with diverse electronic and steric properties.[6][11]

Experimental Protocols

Two primary protocols are detailed below: a direct method involving the handling of sulfuryl fluoride gas and a safer, more convenient method utilizing a two-chamber reactor for the ex situ generation of SO₂F₂.

Protocol 1: Direct Synthesis of Aryl Fluorosulfates using Gaseous SO₂F₂

This protocol is a fundamental method for the synthesis of aryl fluorosulfates and is suitable for researchers equipped to handle condensed gases.

Materials:

-

Phenol derivative

-

Sulfuryl fluoride (SO₂F₂) gas

-

Anhydrous solvent (e.g., acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (DCM))

-

Organic base (e.g., triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Reaction vessel (e.g., a thick-walled glass vial or a pressure-rated tube)

-

Balloon filled with SO₂F₂

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a well-ventilated fume hood, dissolve the phenol derivative (1.0 equiv.) and the organic base (1.5 equiv.) in the anhydrous solvent in the reaction vessel.

-

Carefully evacuate the air from the vessel for approximately 30 seconds.

-

Connect a balloon containing SO₂F₂ gas to the reaction vessel to introduce the gas.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.

-

Upon completion, carefully vent the excess SO₂F₂ gas into a scrubbing solution (e.g., concentrated sodium hydroxide (B78521) solution).

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired aryl fluorosulfate.

Protocol 2: Ex Situ Generation of Sulfuryl Fluoride in a Two-Chamber Reactor

This protocol is a safer alternative that avoids the direct handling of gaseous SO₂F₂ by generating it in situ in a separate, connected chamber.[4][5][6][8][9][10]

Materials:

-

Phenol derivative

-

Potassium fluoride (KF)

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Two-chamber reactor

-

Standard laboratory glassware for workup and purification

Procedure:

-

Chamber A (Gas Generation): In a well-ventilated fume hood, add 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv.) and potassium fluoride (KF, 5.0 equiv.) to Chamber A of the two-chamber reactor.

-

Chamber B (Reaction): To Chamber B, add the phenol derivative (1.0 equiv.) and triethylamine (Et₃N, 2.0 equiv.) dissolved in anhydrous dichloromethane (DCM).

-

Seal the two-chamber reactor system.

-

With vigorous stirring in both chambers, slowly add trifluoroacetic acid (TFA) to Chamber A. The SO₂F₂ gas will be generated and will diffuse into Chamber B.

-

Continue stirring the reaction for 16-18 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully disassemble the reactor in the fume hood.

-

Transfer the reaction mixture from Chamber B to a separatory funnel.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes the yields of various aryl fluorosulfates synthesized using the ex situ generation protocol.

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Phenyl this compound | 95 |

| 2 | 4-Methoxyphenol | 4-Methoxyphenyl this compound | 91 |

| 3 | 4-Nitrophenol | 4-Nitrophenyl this compound | 98 |

| 4 | 2,6-Dimethylphenol | 2,6-Dimethylphenyl this compound | 99 |

| 5 | Vanillin | 4-Formyl-2-methoxyphenyl this compound | 92 |

| 6 | Eugenol | 4-Allyl-2-methoxyphenyl this compound | 96 |

| 7 | Raspberry Ketone | 4-(4-Hydroxyphenyl)butan-2-one this compound | 94 |

| 8 | 6-Hydroxyindole | Indol-6-yl this compound | Good |

| 9 | 3-Hydroxypyridine | Pyridin-3-yl this compound | Good |

Yields are based on reported values in the literature for similar substrates and conditions. "Good" indicates that the reaction proceeds well, though a specific yield was not provided in the cited source.[6][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of aryl fluorosulfates.

Caption: General workflow for aryl this compound synthesis.

Logical Relationship: Ex Situ SO₂F₂ Generation

This diagram illustrates the logical relationship in the two-chamber reactor system for the safer, ex situ generation of sulfuryl fluoride.

Caption: Two-chamber reactor for ex situ SO₂F₂ generation.

References

- 1. Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. papers.sim2.be [papers.sim2.be]

- 7. This compound synthesis [organic-chemistry.org]

- 8. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Chemoproteomic Profiling Using Fluorosulfate Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of fluorosulfate probes in chemoproteomic profiling. This powerful technology enables the discovery of ligandable hotspots on proteins directly in complex biological systems, offering significant advantages for drug discovery and development.

Introduction to this compound Probes in Chemoproteomics

Aryl fluorosulfates (ArOSO₂F) have emerged as a versatile class of chemical probes for covalent ligand discovery and chemoproteomics.[1][2] Their unique reactivity profile, characterized by a balance of stability in aqueous environments and context-dependent reactivity with nucleophilic amino acid residues, makes them particularly well-suited for identifying novel binding sites on proteins.[1][3] Unlike more reactive electrophiles, fluorosulfates exhibit lower intrinsic reactivity, which minimizes off-target labeling and allows for the identification of sites with enhanced nucleophilicity, often found in functional pockets of proteins.[3][4] This "inverse drug discovery" approach, where the protein target is identified from a complex proteome based on its interaction with a probe, has proven to be a valuable tool for expanding the druggable proteome.[3][5]

This compound probes typically react with several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[1][2] The selectivity for these residues is influenced by the local protein microenvironment, where factors like pKa perturbation of the target residue can enhance reactivity.[3][5] This context-dependent reactivity allows for the selective labeling of specific residues within protein binding sites.

Core Applications

-

Target Identification and Validation: Identify the molecular targets of bioactive small molecules.

-

Druggable Site Discovery: Uncover novel ligandable pockets on proteins of interest.[1]

-

Covalent Inhibitor Development: Serve as a starting point for the design of targeted covalent inhibitors.

-

Elucidation of Signaling Pathways: Map protein-protein interactions and identify changes in protein activity.

Data Presentation: Comparative Reactivity of Electrophilic Probes

The choice of the electrophilic warhead is critical in chemoproteomic experiments. The following table summarizes the identified protein adducts from a comparative study using a sulfonyl fluoride (B91410) (SF) alkyne probe and a this compound (OSF) alkyne probe in HEK293 cell lysates. This data highlights the distinct reactivity and selectivity of the this compound probe.

| Probe | Total Unique Adducts Identified | Primary Amino Acid Targets | Reference |

| Sulfonyl Fluoride (SF) Alkyne Probe | 4,504 | Tyrosine, Lysine | [3][4] |

| This compound (OSF) Alkyne Probe | 181 | Tyrosine, Histidine | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Aryl this compound Probe

This protocol describes a general method for the synthesis of an alkyne-functionalized aryl this compound probe from a phenolic precursor using sulfuryl fluoride (SO₂F₂).

Materials:

-

Phenolic starting material with an alkyne handle

-

Sulfuryl fluoride (SO₂F₂) gas

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and safety equipment for handling toxic gas

Procedure:

-

Dissolve the phenolic starting material (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully bubble SO₂F₂ gas through the solution for 10-15 minutes. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized aryl this compound probe.

Protocol 2: Chemoproteomic Profiling of Cell Lysates

This protocol outlines the general workflow for labeling proteins in a cell lysate with a this compound probe, followed by enrichment and preparation for mass spectrometry analysis.

Materials:

-

Cultured cells (e.g., HEK293)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Alkyne-functionalized this compound probe

-

Azide-functionalized biotin (B1667282) tag (for click chemistry)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin agarose (B213101) beads

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

Procedure:

-

Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL protein concentration) with the alkyne-functionalized this compound probe at a final concentration of 10-100 µM. Incubate for 1-2 hours at 37 °C.

-

Click Chemistry: To the probe-labeled lysate, add the following click chemistry reagents in sequence, with gentle vortexing after each addition:

-

Azide-biotin tag (final concentration ~100 µM)

-

TCEP (final concentration ~1 mM)

-

TBTA (final concentration ~100 µM)

-

CuSO₄ (final concentration ~1 mM)

-

Incubate the reaction for 1 hour at room temperature.

-

-

Protein Precipitation and Redissolving: Precipitate the proteins from the reaction mixture using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess reagents. Resuspend the protein pellet in a buffer containing a denaturant (e.g., 6 M urea).

-

Enrichment of Labeled Proteins: Add streptavidin agarose beads to the resuspended protein solution and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

-

On-Bead Digestion:

-